molecular formula C21H17N3O4S B10881299 N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide

N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B10881299
M. Wt: 407.4 g/mol
InChI Key: YCRUBICGPMCOMB-UHFFFAOYSA-N
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Description

N~2~-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a dimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Coupling Reactions: The final step involves coupling the oxadiazole and thiophene intermediates using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~2~-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent.

    Biological Research: It is used to investigate various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N2-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties, synthesized using sustainable catalytic protocols.

Uniqueness

N~2~-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole and thiophene rings, along with the dimethoxyphenyl group, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H17N3O4S/c1-26-16-10-7-14(12-17(16)27-2)21-23-19(24-28-21)13-5-8-15(9-6-13)22-20(25)18-4-3-11-29-18/h3-12H,1-2H3,(H,22,25)

InChI Key

YCRUBICGPMCOMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4)OC

Origin of Product

United States

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